![molecular formula C18H21N3 B5472955 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5472955.png)
7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves a multi-component reaction. This reaction typically includes an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . The reaction is carried out under regio- and chemoselective conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidine compounds.
Aplicaciones Científicas De Investigación
7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and specific biological activities.
Uniqueness
7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific tert-butyl, dimethyl, and phenyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-12-13(2)20-17-15(14-9-7-6-8-10-14)11-19-21(17)16(12)18(3,4)5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXRVEAXDXGAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
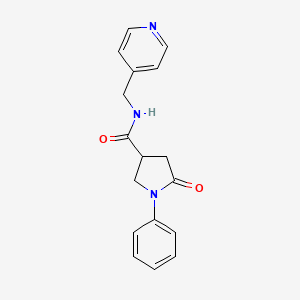
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5472876.png)
![4-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5472884.png)
![2-imino-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B5472885.png)
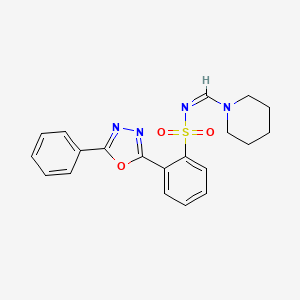
![5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5472897.png)
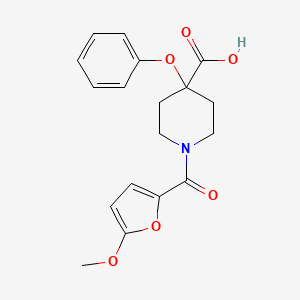
![1-methoxy-3-[methyl(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-propanol](/img/structure/B5472916.png)
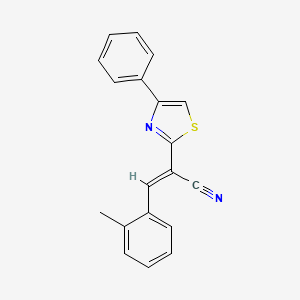
![1H-indol-7-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5472933.png)
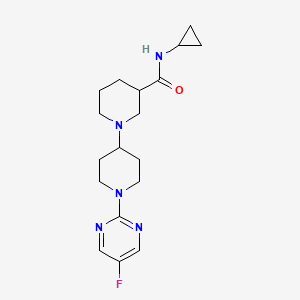
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B5472941.png)
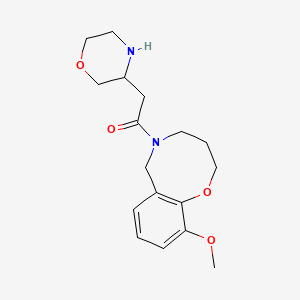
![4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B5472962.png)
